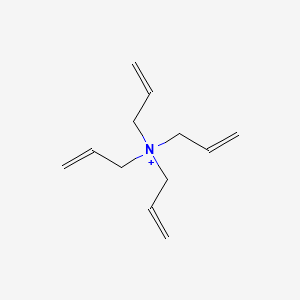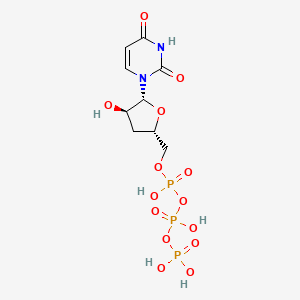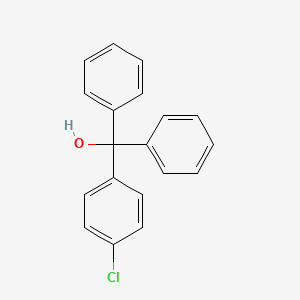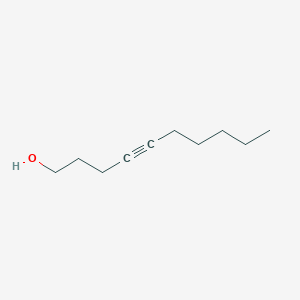![molecular formula C7H7N3S B3056189 4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 6958-73-2](/img/structure/B3056189.png)
4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
“4-Methyl-2-(methylthio)pyrimidine” is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines, both of which display potent activity against herpes viruses . It is also used as a starting material to synthesize 4-substituted-2-aminopyrimidines .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
A comparative analysis was performed for 13C NMR chemical shifts of C-4 and C-4a (or C-5) atoms in previously synthesized pyrido[2,3-d]-pyrimidin-5-ones, pyrido[2,3-d]pyrimidin-7-ones, pyrimido[4,5-d]pyrimidines, and 5-acetylpyrimidines containing methylsulfanyl, methylsulfonyl, butoxy, and amino groups at position 4 .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Physical and Chemical Properties Analysis
The compound forms pale-yellow crystals, with a melting point of 114–115°C . The 1H NMR spectrum, δ, ppm (J, Hz): 2.79 (3H, s, SCH3); 2.88 (3H, s, CH3CO); 7.41 (1H, d, J = 7.7, HAr); 7.48–7.56 (4H, m, HPh, HAr); 7.71 (1H, d, J = 8.0, HAr); 8.42 (1H, s, HAr); 8.46 (2H, d, J = 7.5, HPh); 11.65 (1H, s, NH) .Aplicaciones Científicas De Investigación
Synthesis of Tricyclic Purine Analogues
4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine is a key compound in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are potential precursors for tricyclic purine analogues with degenerate hydrogen-bonding potential. A synthesis pathway involves the Vilsmeier reagent and base-catalysed hydroxymethylation, leading to several potential precursors of tricyclic structures (Williams & Brown, 1995).
C–H Borylation and Cross-Coupling Transformations
The compound plays a role in the development of 4-substituted 6-arylpyrrolo[2,3-d]pyrimidine derivatives via iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This method is instrumental in synthesizing biologically relevant pyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones (Klečka, Slavětínská, & Hocek, 2015).
Synthesis of Hydrogen-Bond-Degenerate Tricyclic Pyrrolopyrimidine Nucleoside
In the synthesis of 7-(2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine derivatives, this compound is used as a starting point. This synthesis is a step towards creating a tricyclic 2-(2-deoxyribosyl)-4-methylsulfonyl-7-oxa-2,3,5,6-tetraazabenz[cd]azulene, a compound with potential applications in DNA polymerase substrates (Williams, Loakes, & Brown, 1998).
Cytostatic and Antiviral Profiling
The compound is a precursor in synthesizing thieno-fused 7-deazapurine ribonucleosides, which have demonstrated low micromolar or submicromolar in vitro cytostatic activities against cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKSNNFHBNOJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989659 | |
| Record name | 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-73-2 | |
| Record name | MLS002693488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


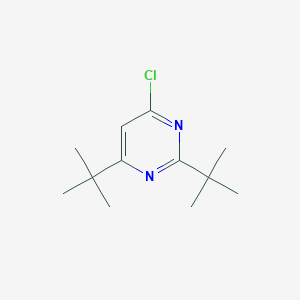
![4-[[(2,6-Difluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B3056109.png)
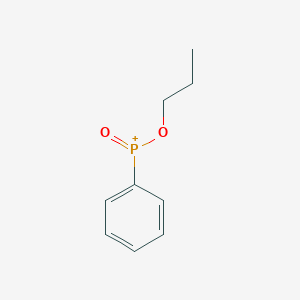

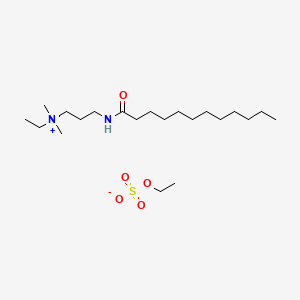
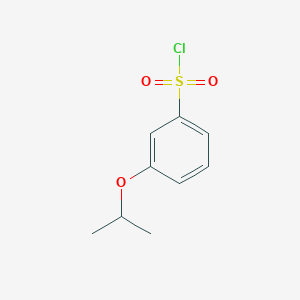
![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
